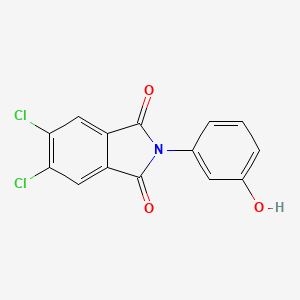

5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its dichloro and hydroxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the reaction of 3-hydroxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions include heating the mixture under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the compound is produced through a continuous flow process, where the raw materials are fed into a reactor, and the product is continuously extracted and purified. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

Oxidation: : The hydroxy group can be oxidized to a carboxylic acid.

Reduction: : The dichloro groups can be reduced to form dichloroaniline derivatives.

Substitution: : The hydroxy group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The reaction is typically carried out in an acidic medium.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: : Reagents such as alkyl halides and aryl halides are used in the presence of a base.

Major Products Formed

Oxidation: : Formation of 5,6-dichloro-2-(3-carboxyphenyl)-1H-isoindole-1,3(2H)-dione.

Reduction: : Formation of 5,6-dichloro-2-(3-aminophenyl)-1H-isoindole-1,3(2H)-dione.

Substitution: : Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: has several scientific research applications:

Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: is compared with similar compounds such as:

3,5-Dichloro-2-hydroxyacetophenone: : Similar in structure but differs in functional groups and reactivity.

Dichlorophen: : Another compound with dichloro groups but different phenyl arrangement.

The uniqueness of This compound

Biological Activity

5,6-Dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by a fused isoindole ring system with chlorine and hydroxyl substituents, contributes to its reactivity and biological activity.

- Molecular Formula : C14H7Cl2NO3

- Molecular Weight : 308.11 g/mol

- CAS Number : 161291-78-7

- Boiling Point : 541.7 °C

- Density : 1.629 g/cm³

The presence of chlorine atoms at the 5 and 6 positions and a hydroxyl group at the 3 position of the phenyl ring enhances its electrophilic and nucleophilic characteristics, making it a candidate for various biological interactions .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including:

- A549 (human lung cancer)

- Jurkat (human leukemia)

In studies, certain derivatives demonstrated IC50 values lower than those of standard anticancer drugs like doxorubicin, indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been evaluated against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances its antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Feature | Description |

|---|---|

| Chlorine Substituents | Enhance electrophilicity and reactivity |

| Hydroxyl Group | Increases nucleophilicity, potentially facilitating interactions with biological targets |

| Isoindole Framework | Provides a scaffold that may stabilize binding to target proteins |

Case Studies

- Anticancer Efficacy : In a study focusing on the cytotoxic effects of various isoindole derivatives, this compound was found to induce apoptosis in A549 cells through mitochondrial pathways. The mechanism involved the downregulation of anti-apoptotic proteins such as Bcl-2 .

- Antimicrobial Activity : A recent investigation into novel derivatives revealed that modifications at the phenolic position significantly enhanced antimicrobial properties against resistant bacterial strains. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism of action .

Properties

IUPAC Name |

5,6-dichloro-2-(3-hydroxyphenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO3/c15-11-5-9-10(6-12(11)16)14(20)17(13(9)19)7-2-1-3-8(18)4-7/h1-6,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNRFLMWNHVDON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.